molecular formula C6H4Se2 B14750203 Selenolo[3,4-b]selenophene CAS No. 250-71-5

Selenolo[3,4-b]selenophene

Cat. No.: B14750203
CAS No.: 250-71-5
M. Wt: 234.04 g/mol
InChI Key: MHILWAUZEGAUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selenolo[3,4-b]selenophene is a fused heterocyclic compound of significant interest in advanced materials and pharmaceutical research. This organoselenium compound is part of the important class of selenophenes, which have been extensively studied for their unique electronic properties and biological activities . In the field of materials science, selenophene derivatives are key components in the development of next-generation organic electronics. They are successfully employed in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) due to their favorable charge transport characteristics . The selenophene core is a versatile building block, and pre-activated derivatives can be used to form new carbon-carbon and carbon-heteroatom bonds under metal-catalyzed conditions, facilitating the synthesis of complex molecular architectures . From a pharmacological perspective, selenophene-based compounds demonstrate a broad spectrum of intrinsic biological activities. Scientific literature reports their potential as antidepressant, antioxidant, anticonvulsant, antibacterial, and antitumoral agents, making them valuable scaffolds in drug discovery . The synthesis of such fused selenophene systems often involves sophisticated cyclization strategies, such as the 5-endo-dig electrophilic cyclization of 1,3-diynes promoted by electrophilic organoselenium species . This product is provided For Research Use Only (RUO) and is strictly intended for use in a professional laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

250-71-5

Molecular Formula

C6H4Se2

Molecular Weight

234.04 g/mol

IUPAC Name

selenopheno[2,3-c]selenophene

InChI

InChI=1S/C6H4Se2/c1-2-8-6-4-7-3-5(1)6/h1-4H

InChI Key

MHILWAUZEGAUGW-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C2=C[Se]C=C21

Origin of Product

United States

Synthetic Methodologies for Selenolo 3,4 B Selenophene and Its Analogues

Precursor-Based Cyclization Strategies

Precursor-based cyclization strategies are a cornerstone in the synthesis of selenolo[3,4-b]selenophene and its analogs. These methods rely on the initial synthesis of a functionalized selenophene (B38918) ring, which then undergoes a subsequent cyclization reaction to form the fused bicyclic system.

Synthesis Utilizing 2,3-Bischloromethyl-5-carbomethoxyselenophene as a Precursor

Flash Pyrolysis for Dihydroselenoselenophene Formation

Flash vacuum pyrolysis (FVP) is a powerful technique in organic synthesis that utilizes high temperatures and low pressures to induce gas-phase unimolecular reactions. This method can be employed to generate reactive intermediates that subsequently cyclize to form stable heterocyclic compounds. While specific examples of FVP for the direct synthesis of dihydroselenoselenophene are not extensively documented, the general principles of FVP suggest its potential applicability. The process would likely involve a precursor that, upon heating, eliminates a small molecule to generate a reactive species that can undergo intramolecular cyclization to form the desired dihydroselenoselenophene ring system.

Intramolecular Cyclization of Dienyl Bromides and Diynes

The intramolecular cyclization of appropriately substituted dienyl bromides and diynes serves as a versatile method for the construction of the selenophene ring.

One approach involves the one-pot synthesis of selenophenes through the intramolecular cyclization of 1,3-dienyl bromides in the presence of potassium selenocyanate (B1200272) (KSeCN) and copper oxide (CuO) nanoparticles. thieme-connect.com This reaction proceeds in good yields for a variety of substituted dienyl bromides. thieme-connect.com A related method utilizes iodine as a catalyst for the reaction between 1,3-dienyl bromides and potassium selenocyanate, affording 2-arylselenophenes in high yields. thieme-connect.com

Diynes are also valuable precursors for selenophene synthesis. The cyclization of diynols promoted by dibutyl diselenide and a halogen source can lead to the formation of functionalized selenophenes. thieme-connect.com Furthermore, the reaction of 1,3-diynes with dibutyl diselenide in the presence of iron(III) chloride provides a route to 3,4-bis(butylselanyl)selenophenes. thieme-connect.com

Precursor TypeReagentsProduct TypeYield (%)
1,3-Dienyl BromidesKSeCN, CuO nanoparticles2-Aryl-3-alkylselenophenesGood
1,3-Dienyl BromidesKSeCN, I₂2-Arylselenophenes74-95
DiynolsBu₂Se₂, I₂ or NBS4-HaloselenophenesModerate to Excellent
1,3-DiynesBu₂Se₂, FeCl₃3,4-Bis(butylselanyl)selenophenesModerate

Application of Ketene S,S Dithioacetals in Selenophene Ring Annulation

Ketene S,S-dithioacetals have emerged as versatile building blocks in heterocyclic synthesis. Their reaction with sodium selenide and an activated halide provides a pathway to functionalized selenophenes. This method allows for the introduction of various substituents onto the selenophene ring, depending on the starting active methylene (B1212753) compound used to prepare the ketene S,S-dithioacetal. The reaction is believed to proceed through an addition-elimination pathway followed by cyclization.

Starting from substituted methylsulfanylselenophenes, which can be prepared from ketene S,S-dithioacetals, further annulation can be achieved to form thieno[2,3-b]selenophenes and selenolo[2,3-b]selenophenes. This involves reacting the methylsulfanylselenophene with reagents like thioglycolates or a combination of sodium sulfide and an activated halide.

Ketene Dithioacetal PrecursorReagentsProduct
Derived from active methylene compoundNa₂Se, activated halideFunctionalized selenophene
Methylsulfanyl-selenopheneThioglycolates or Na₂S/activated halideThieno[2,3-b]selenophene or Selenolo[2,3-b]selenophene

Cascade Cyclization of Alkynyl Diol Derivatives

A step-efficient protocol for the synthesis of substituted selenopheno[3,2-b]selenophenes involves the biselenium cyclization of alkynyl diols. researchgate.netresearchgate.net This method utilizes selenium powder as the selenium source and proceeds in moderate to good yields. researchgate.netresearchgate.net The reaction tolerates a variety of substituents on the alkynyl diol starting material. researchgate.net For instance, the reaction of 2,5-dimethylhex-3-yne-2,5-diol with selenium powder affords 3,6-dimethylselenopheno[3,2-b]selenophene, while the use of ethyloct-4-yne-3,6-diol yields 2,3,4,5-tetrasubstituted selenopheno[3,2-b]selenophene. researchgate.net

Alkynyl Diol DerivativeProductYield (%)
2,5-dimethylhex-3-yne-2,5-diol3,6-dimethylselenopheno[3,2-b]selenophene69
Ethyloct-4-yne-3,6-diol2,3,4,5-tetrasubstituted selenopheno[3,2-b]selenophene64

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems, including this compound. Palladium and copper catalysts are particularly prominent in these synthetic strategies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are widely used to functionalize pre-formed selenophene rings. thieme-connect.com For instance, a 4-bromo-substituted selenophene can undergo a Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst to introduce aryl substituents. thieme-connect.com Similarly, 3-iodoselenophenes can be coupled with terminal alkynes via a Sonogashira reaction. thieme-connect.com

Copper-catalyzed reactions have also been employed in the synthesis of selenophenes and their fused derivatives. For example, the one-pot synthesis of selanyl selenophenes from 1,3-dienyl-gem-dibromides can be achieved using copper oxide nanoparticles. thieme-connect.com Furthermore, copper-catalyzed C-Se coupling followed by cyclization is a known method for the synthesis of benzo[b]selenophenes. thieme-connect.com

While direct transition metal-catalyzed routes to the this compound core are still being explored, the functionalization of selenophene precursors using these methods provides indirect access to a wide range of derivatives.

Copper-Catalyzed C-Se Coupling/Cyclization Reactions

Copper-catalyzed reactions are pivotal in forming the C-Se bonds necessary for creating selenophene-fused systems. This approach is particularly effective for constructing fused tricyclic heteroacenes. For instance, the synthesis of dithieno[3,2-b:2',3'-d]selenophene (DTS), an analogue of this compound, has been successfully achieved from diiodinated bithiophene. nih.govbeilstein-journals.org The reaction employs selenourea as the selenium source, with copper oxide nanoparticles serving as the catalyst and potassium hydroxide as the base in a dimethyl sulfoxide (DMSO) solvent. nih.govbeilstein-journals.org This method has proven effective for creating symmetrical diaryl selenides from aryl halides. nih.govbeilstein-journals.org

Similarly, this strategy is extended to the synthesis of diselenolo[3,2-b:2',3'-d]selenophene (DSS). The process starts with a trimethylsilyl (TMS)-protected diiodinated 2,2'-biselenophene and utilizes selenourea, copper oxide nanoparticles, and potassium hydroxide in DMSO to yield the final product. nih.govbeilstein-journals.org While other selenium sources like selenium powder or disodium selenide were explored, they did not lead to improved yields of the desired DSS compound. nih.govbeilstein-journals.org These copper-catalyzed C-Se cross-coupling and cyclization reactions represent a crucial strategy for building complex, selenium-containing fused ring systems. nih.govbeilstein-journals.org

ReactantsCatalyst/ReagentsProductYield
Diiodinated bithiophene, SelenoureaCuO nanoparticles, KOH, DMSODithieno[3,2-b:2',3'-d]selenophene (DTS)51% nih.govbeilstein-journals.org
TMS-protected diiodinated 2,2'-biselenophene, SelenoureaCuO nanoparticles, KOH, DMSODiselenolo[3,2-b:2',3'-d]selenophene (DSS)48% nih.govbeilstein-journals.org

Iron(III)-Promoted Cyclization of 1,3-Diynes

The cyclization of 1,3-diynes promoted by iron(III) chloride (FeCl₃) in the presence of a diselenide reagent is an effective method for synthesizing substituted selenophenes. This reaction allows for the formation of the selenophene ring through an intramolecular cascade cyclization. nih.govresearchgate.net For example, the reaction between 1,3-diynes and dibutyl diselenide, in the presence of equimolar amounts of FeCl₃, leads to the formation of 3,4-bis(butylselanyl)selenophenes. nih.govnih.govresearchgate.net The reaction typically proceeds in a solvent like dichloromethane (DCM) under an inert atmosphere. nih.gov

This methodology has been applied to construct a variety of selenophene-fused heteroacene scaffolds, including those fused with quinoline and acridine cores. researchgate.net The diorganyl diselenide plays a dual role in this process, acting as a cyclizing agent and inserting one or two selenium atoms into the final product structure. researchgate.net The efficiency of the cyclization can be influenced by factors such as solvent, temperature, and stoichiometry. researchgate.net Mechanistic studies indicate that the cooperative action between the iron(III) salt and the diselenide is essential for the cyclization to occur, as neither reagent alone is effective. researchgate.net A transition-metal-free alternative involves using Oxone® as a green oxidant to promote a similar electrophilic cyclization of 1,3-diynes with dibutyl diselenide. nih.govresearchgate.netrsc.orgmdpi.com

Starting MaterialReagentsProductReference
1,3-DiynesDibutyl diselenide, FeCl₃, DCM3,4-Bis(butylselanyl)selenophenes nih.govnih.govresearchgate.net
1,3-Diynyl propargyl aryl ethersDibutyl diselenide, FeCl₃, DCMSelenophene-fused chromenes researchgate.net
1,3-Diynes and 1,3,5-triynesDiorganyl diselenides, Fe(III)Selenophene-fused quinoline-based heteroacenes researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the selenophene core, enabling the formation of carbon-carbon bonds. The Suzuki cross-coupling reaction, in particular, is widely used to introduce aryl substituents onto the selenophene ring. nih.govresearchgate.net This reaction typically involves the coupling of a haloselenophene, such as 2-iodoselenophene or 2-bromoselenophene, with an arylboronic acid. nih.govresearchgate.net

The reaction conditions generally employ a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a base like potassium carbonate and a suitable solvent system. nih.govresearchgate.net This method is versatile and compatible with arylboronic acids that contain a range of functional groups, including both electron-donating and electron-withdrawing substituents. nih.gov For instance, 2,5-diiodoselenophene can be coupled with arylboronic acids using Pd(OAc)₂ as the catalyst to synthesize 2,5-diarylselenophenes. researchgate.net The development of efficient palladium-catalyzed cross-dehydrogenative couplings (CDC) also presents an attractive strategy for creating (hetero)aryl–(hetero)aryl bonds with high atom economy by avoiding the pre-activation of both coupling partners. rsc.org

Selenophene SubstrateCoupling PartnerCatalyst/ReagentsProduct Type
2-HaloselenophenesArylboronic acidsPd(OAc)₂, K₂CO₃/H₂O, DME2-Arylselenophenes nih.gov
2,5-DiiodoselenopheneArylboronic acidsPd(OAc)₂2,5-Diarylselenophenes researchgate.net
2-IodoselenopheneBoronic acidsPd(OAc)₂ (carbonylative process)2-Arylselenophenyl ketones nih.gov

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives is crucial for tuning the electronic and physical properties of the this compound system, such as solubility and performance in materials science applications.

Bromination and Esterification Strategies

Halogenation, particularly bromination, is a common and effective strategy for introducing a reactive handle onto the selenophene ring, which can then be used for further functionalization. For example, a synthesized selenophene can be treated with bromine (Br₂) in a solvent like chloroform (B151607) to afford a bromo-substituted derivative in high yield. nih.gov This bromo-substituted compound serves as a key intermediate for subsequent cross-coupling reactions.

Esterification is another important functionalization strategy. A convenient one-pot synthesis of 3-bromobenzo[b]selenophene derivatives involves the treatment of phenylacetylenes with selenium dioxide (SeO₂) and hydrobromic acid. acs.org When ethyl phenylpropiolate is used as the starting material, this cyclization yields ethyl 3-bromobenzo[b]selenophene-2-carboxylate. acs.org This molecule contains two electrophilic sites: the ethoxycarbonyl group and the bromine-bearing carbon atom, making it a valuable precursor for building more complex fused heterocyclic systems. acs.org

ReactionStarting MaterialReagentsProduct
Bromination3-benzyl-2,5-diarylselenopheneBr₂ (2.5 equiv), CHCl₃4-Bromo-3-benzyl-2,5-diarylselenophene nih.gov
Bromination/EsterificationEthyl phenylpropiolateSeO₂, 48% aq. HBr, cyclohexeneEthyl 3-bromobenzo[b]selenophene-2-carboxylate acs.org

Generation of Solubilizing Side Chains

The introduction of solubilizing side chains is essential for improving the processability of selenophene-based materials, which are often characterized by low solubility. acs.org While not a distinct synthetic method, the generation of these side chains is a direct application of the functionalization reactions previously discussed.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to attach alkyl or aryl groups to the selenophene core. nih.govresearchgate.net These appended groups disrupt intermolecular packing and enhance the solubility of the fused aromatic system in common organic solvents. Similarly, intermediates produced through bromination can be converted into a variety of derivatives with different side chains via further coupling reactions. nih.gov For instance, the synthesis of 2-phenyl-3-alkylselenophenes is achieved through a copper-catalyzed one-pot synthesis from aryl-1,3-dienyl bromides, demonstrating the direct incorporation of alkyl side chains. nih.gov The choice of side chain can be tailored to achieve the desired solubility and electronic properties for specific applications in fields like organic electronics.

Advanced Spectroscopic and Crystallographic Characterization of Selenolo 3,4 B Selenophene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for the structural characterization of selenolo[3,4-b]selenophene systems, offering detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ⁷⁷Se.

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. For substituted this compound derivatives, the chemical shifts (δ) of the protons are influenced by the nature and position of the substituents.

For instance, in a series of 3,4-bis(butylselanyl)-2,5-diarylselenophenes, the proton signals for the butyl groups typically appear in the upfield region of the spectrum. nih.gov The terminal methyl protons (CH₃) resonate around δ 0.69-0.78 ppm, while the methylene (B1212753) protons (CH₂) adjacent to the selenium atom are observed further downfield, typically between δ 2.56-2.65 ppm, due to the deshielding effect of the selenium atom. nih.gov The protons on the aryl substituents exhibit chemical shifts in the aromatic region (typically δ 7.0-8.0 ppm), with their exact positions depending on the electronic nature of the other groups attached to the aromatic ring. For example, the protons of a phenyl group in 3,4-bis(butylselanyl)-2,5-diphenylselenophene appear as a multiplet in the range of δ 7.25-7.52 ppm. mdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for Selected Selenophene (B38918) Derivatives

Compound Aromatic Protons Butylselanyl Protons (-SeCH₂-) Butylselanyl Protons (-CH₃)
3,4-Bis(butylselanyl)-2,5-diphenylselenophene 7.25-7.52 (m) 2.56 (t) 0.69 (t)
3,4-Bis(butylselanyl)-2,5-bis(4-methoxyphenyl)selenophene 7.51 (d), 6.93 (d) 2.64 (t) 0.78 (t)
3,4-Bis(butylselanyl)-2,5-di-4-tolylselenophene 7.47 (d), 7.20 (d) 2.65 (t) 0.78 (t)
3,4-Bis(butylselanyl)-2,5-di(naphthalene-2-yl)selenophene 7.50-8.05 (m) 2.67 (t) 0.72 (t)

Data sourced from CDCl₃ solvent. nih.govmdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. oregonstate.edu

In 3,4-bis(butylselanyl)-2,5-diarylselenophenes, the carbons of the central selenophene ring typically resonate in the aromatic region. For example, in 3,4-bis(butylselanyl)-2,5-diphenylselenophene, the carbon signals appear at δ 149.89, 136.87, 129.77, 128.98, 128.11, and 127.91 ppm. mdpi.com The carbons of the butyl groups are found in the aliphatic region, with the carbon attached to selenium appearing around δ 31.83 ppm and the terminal methyl carbon at approximately δ 13.49 ppm. mdpi.com The presence of electron-donating or electron-withdrawing groups on the aryl substituents significantly influences the chemical shifts of the aromatic carbons. nih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for Selected Selenophene Derivatives

Compound Selenophene Ring Carbons Aryl Carbons Butylselanyl Carbons (-SeCH₂-) Butylselanyl Carbons (-CH₃)
3,4-Bis(butylselanyl)-2,5-diphenylselenophene 149.89, 128.98 136.87, 129.77, 128.11, 127.91 31.83 13.49
3,4-Bis(butylselanyl)-2,5-bis(4-methoxyphenyl)selenophene 149.33, 128.41 159.35, 130.94, 129.43, 113.52, 55.31 31.88 13.53
3,4-Bis(butylselanyl)-2,5-di-4-tolylselenophene 149.91, 128.82 137.80, 134.06, 129.61, 128.60, 21.29 31.88 13.52
3,4-Bis(butylselanyl)-2,5-di(naphthalene-2-yl)selenophene 150.10, 129.49 134.35, 133.05, 132.80, 128.78, 128.17, 127.72, 127.67, 127.64, 126.40 31.91 13.47

Data sourced from CDCl₃ solvent. nih.govmdpi.com

Selenium-77 (⁷⁷Se) NMR spectroscopy is a powerful and direct tool for characterizing organoselenium compounds, including this compound systems. researchgate.net The ⁷⁷Se nucleus is spin-active (I = 1/2) with a natural abundance of 7.63%, making it amenable to NMR studies. nih.gov The chemical shifts in ⁷⁷Se NMR are highly sensitive to the electronic environment of the selenium atom, providing valuable structural information. researchgate.net

For instance, in di(selenophen-3-yl)diselenides, the ⁷⁷Se NMR spectrum shows distinct signals for the selenium atoms in the selenophene ring and those in the diselenide bridge. The selenophene selenium typically resonates around δ 611.2 ppm, while the diselenide bridge selenium appears at approximately δ 444.9 ppm. nih.gov This clear distinction allows for unambiguous structural assignment. nih.gov In 3,4-bis(butylselanyl)selenophenes, two distinct ⁷⁷Se signals are observed, one for the selenophene ring selenium and another for the butylselanyl group selenium. For example, in 3,4-bis(butylselanyl)-2,5-diphenylselenophene, these signals appear at δ 716.0 ppm and δ 233.8 ppm, respectively. mdpi.com

Interactive Data Table: ⁷⁷Se NMR Chemical Shifts (ppm) for Selected Selenophene Derivatives

Compound Selenophene Ring Selenium (δ) Butylselanyl Group Selenium (δ)
3,4-Bis(butylselanyl)-2,5-diphenylselenophene 716.0 233.8
3,4-Bis(butylselanyl)-2,5-bis(4-methoxyphenyl)selenophene 709.0 231.6
3,4-Bis(butylselanyl)-2,5-di-4-tolylselenophene 712.9 232.4
3,4-Bis(butylselanyl)-2,5-di(naphthalene-2-yl)selenophene 718.3 235.6

Data sourced from CDCl₃ solvent. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is employed to investigate the electronic transitions within this compound systems. The absorption of light in the ultraviolet and visible regions corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

In solution, selenophene-containing materials exhibit characteristic absorption bands that provide information about their electronic structure. Selenophene-based semiconductors generally show narrower optical band gaps compared to their thiophene (B33073) counterparts. acs.org This is attributed to the increased polarizability and stronger intermolecular Se-Se interactions. acs.orgontosight.ai The position and intensity of the absorption maxima can be tuned by modifying the molecular structure, such as by introducing different substituents. For example, extending the π-conjugation of the system typically leads to a red-shift (a shift to longer wavelengths) of the absorption maximum.

The absorption characteristics of this compound systems in the solid state, particularly in thin films, can differ from those in solution. These differences arise from intermolecular interactions and the molecular packing in the solid state. Strong intermolecular Se-Se interactions can lead to a more ordered molecular arrangement, which often results in broadened and red-shifted absorption spectra compared to the solution phase. acs.orgresearchgate.net This red-shift is indicative of a smaller optical band gap in the solid state, which is a desirable property for applications in organic electronics. acs.org The hole mobility in thin solid films of some selenophene-based heteroacenes has been measured to be in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. acs.org

Analysis of Vibronic Fine Structure

Vibronic coupling, the interaction between electronic transitions and molecular vibrations, gives rise to a fine structure in high-resolution electronic spectra. aps.org This vibronic fine structure provides detailed information on the geometry of the molecule in both its ground and excited electronic states. aps.org The analysis of these structures is typically performed using techniques like absorption, fluorescence, or photoelectron spectroscopy. aps.orgdiva-portal.org

In the context of fused heterocyclic systems like selenophenes, vibronic fine structure in absorption spectra is influenced by the coupling of electronic excitons to various intramolecular vibrational modes. For instance, studies on oligothiophenes, which are structurally related to selenophenes, reveal that the fine structure arises from coupling to both high-frequency (C=C stretching) and low-frequency (ring-breathing) vibrational modes. nih.govresearchgate.net Theoretical modeling using approaches like the Holstein Hamiltonian can be employed to simulate and interpret these complex spectra. nih.gov

For this compound systems, it is anticipated that the vibronic fine structure would be governed by similar principles. The key active vibrational modes would likely involve in-plane deformations and stretching of the fused ring system. diva-portal.org Franck-Condon simulations, which calculate the transition probabilities between the vibrational levels of different electronic states, are a powerful tool for assigning these spectral features. aps.orgdiva-portal.org Such analyses, while not yet reported for the parent this compound, would be crucial for understanding its photophysical properties and the nature of its excited states.

Single-Crystal X-ray Diffraction Analysis

Elucidation of Molecular Geometry and Planarity

The molecular structure of this compound consists of two fused five-membered selenophene rings. ontosight.ai Based on data from its well-studied isomer, selenopheno[3,2-b]selenophene, and its derivatives, the fused heterocyclic core is expected to be largely planar. researchgate.net Any substituents on the ring can induce minor deviations from perfect planarity.

The planarity of the molecular backbone is a critical factor for enabling effective π-orbital overlap between adjacent molecules in the solid state, which is essential for efficient charge transport in organic semiconductor applications. nih.gov X-ray diffraction studies on substituted selenopheno[3,2-b]selenophenes have confirmed the planarity of the fused ring system and provided precise bond lengths and angles. researchgate.net

Table 1: Selected Crystallographic Data for a Representative Fused Selenophene Derivative Note: Data presented here is for a derivative to illustrate typical geometric parameters, as data for the parent this compound is not available.

Parameter Value Reference
Crystal System Monoclinic acs.org
Space Group P2₁/c acs.org
Se-Se Bond Length (in a diselenide bridge derivative) 2.316(1) Å acs.org

Investigation of Intermolecular Interactions (e.g., Se···Se Interactions, π–π Stacking)

Non-covalent interactions play a crucial role in the solid-state packing of organoselenium compounds. In this compound systems, several types of interactions are expected to be significant.

Se···Se Interactions: Short contacts between selenium atoms of neighboring molecules, known as chalcogen bonding, are a prominent feature in the crystal structures of many organoselenium compounds. rsc.org These interactions are highly directional and arise from the anisotropic distribution of electron density around the selenium atom. rsc.orgresearchgate.net The strength of these Se···Se interactions is typically in the range of a few kcal/mol and they significantly influence the crystal packing. rsc.orgresearchgate.net Studies have shown that the nature of these interactions is predominantly dispersive with a strong electrostatic component. rsc.orgresearchgate.net

π–π Stacking: The planar, aromatic nature of the this compound core facilitates π–π stacking interactions between adjacent molecules. nih.govrsc.org These interactions involve the overlap of π-orbitals and are fundamental to the electronic properties of organic semiconductors. The distance between stacked rings is a key parameter, with closer stacking generally leading to better charge transport. nih.gov The mode of stacking (e.g., face-to-face, slipped-stack) is influenced by factors like substituent effects and the presence of other competing intermolecular forces. nih.govnih.gov

Table 2: Common Intermolecular Interactions in Fused Selenophene Systems

Interaction Type Typical Distance Range (Å) Description References
Se···Se Interactions < 4.0 Å (sum of van der Waals radii) Directional interaction between selenium atoms of adjacent molecules. rsc.orgresearchgate.net
π–π Stacking 3.3 - 3.8 Å Parallel arrangement of aromatic rings, allowing for orbital overlap. nih.govrsc.org

Crystallographic Packing Motifs (e.g., Herringbone-type Structures)

The interplay of the aforementioned intermolecular interactions leads to distinct, repeating patterns of molecular arrangement in the crystal, known as packing motifs. For planar, aromatic molecules like this compound, several packing motifs are commonly observed.

The herringbone packing motif is prevalent for many acenes and heteroacenes. researchgate.netresearchgate.net In this arrangement, the molecules are not co-facially stacked but are arranged in an edge-to-face manner, often stabilized by C-H···π interactions. researchgate.net While this motif allows for two-dimensional electronic coupling, the lack of direct face-to-face π-stacking can limit the intermolecular orbital overlap compared to other arrangements. researchgate.net Modifications to the molecular structure, such as the introduction of specific substituents, can shift the packing from a herringbone to a more favorable π-stacked motif. uky.edu In some cases, dual packing modes, such as a combination of columnar π-stacking and herringbone arrangements, can coexist within a single crystal structure. mdpi.com The specific packing motif adopted by this compound would be a critical determinant of its performance in electronic devices.

Computational and Theoretical Investigations of Selenolo 3,4 B Selenophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, its ground state geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For selenolo[3,4-b]selenophene, DFT calculations would be employed to optimize the bond lengths, bond angles, and dihedral angles.

Table 4.1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

Parameter Predicted Value
C-Se Bond Length ~1.85 Å
C-C Bond Length (ring fusion) ~1.42 Å
C=C Bond Length ~1.37 Å
C-Se-C Bond Angle ~87°
C-C-Se Bond Angle ~111°

Note: These are illustrative values based on known geometries of similar selenium-containing heterocycles. Precise values would require a specific DFT calculation for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the ionization potential and the ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy of the lowest electronic transition.

For selenophene-containing systems, theoretical calculations have shown that the inclusion of selenium atoms influences the frontier orbital energies. acs.org In a series of related heterotriacenes, the energy of the HOMO was found to destabilize (become less negative) with an increasing number of selenium atoms, which is consistent with the decreasing aromatic character of selenophene (B38918) compared to thiophene (B33073). acs.org Conversely, the heavier selenium atoms tend to stabilize the LUMO. acs.org This trend suggests that this compound would have a relatively high-lying HOMO and a low-lying LUMO, resulting in a smaller HOMO-LUMO gap compared to its thiophene analogue. A smaller energy gap generally correlates with higher reactivity and a red-shift in the absorption spectrum.

Table 4.2: Representative Frontier Molecular Orbital Energies for Selenium-Containing Heterocycles

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Dithieno[3,2-b:2',3'-d]thiophene (DTT) -7.23 -1.11 6.12
Selenolo[3,2-b:4,5-b']dithiophene -5.92 (experimental) - -

Data for DTT and DSS are from DFT calculations on related heterotriacenes. The experimental value for the selenolodithiophene derivative is from electrochemical measurements. acs.org

DFT calculations are widely used to predict various spectroscopic parameters. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and intensities of infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Experimental NMR data for this compound has been reported, and a comparison with calculated values would provide a valuable validation of the computational methodology. The analysis of 1H, 13C, and particularly 77Se NMR spectra has provided strong evidence for the electronic structure of this compound.

Table 4.3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data

Nucleus Experimental Chemical Shift (ppm) Calculated Chemical Shift (ppm)
1H (Available in literature) (Requires specific calculation)
13C (Available in literature) (Requires specific calculation)

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Energies

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most commonly employed computational method. TD-DFT can predict the vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands.

For conjugated systems like this compound, the lowest energy electronic transitions are typically of the π-π* type. TD-DFT calculations on related selenophene-containing heterotriacenes have shown the presence of two electronic transitions in close proximity: a HOMO → LUMO transition and a HOMO-1 → LUMO transition. acs.org The inclusion of selenium atoms in these systems leads to a red-shift (lower energy) in the absorption maxima. acs.org This is attributed to the slightly lower aromaticity of selenophene rings compared to thiophenes, as well as the greater polarizability of selenium. acs.org Therefore, it is expected that this compound will exhibit absorption at longer wavelengths than its thiophene counterpart.

Table 4.4: Predicted Electronic Transition Data for this compound (Illustrative)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 (HOMO → LUMO) (Requires specific calculation) (Requires specific calculation) (Requires specific calculation)

Theoretical Exploration of Aromaticity and Electron Delocalization within the Fused System

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. While selenophene is known to be aromatic, its aromaticity is generally considered to be less than that of thiophene. This is due to the larger size of the selenium atom, which leads to less effective overlap between the selenium p-orbitals and the carbon p-orbitals in the ring.

For the fused this compound system, computational methods can be used to quantify the degree of aromaticity and electron delocalization. One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are calculated at the center of the rings, and a negative value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromatic character (paratropic ring current). It is expected that NICS calculations for the five-membered rings of this compound would yield negative values, confirming their aromatic nature, though likely less negative than those for the corresponding thiophene analogue.

Another approach is to analyze the bond lengths. In aromatic systems, the bond lengths are typically intermediate between those of single and double bonds. The degree of bond length alternation can be used as a structural indicator of aromaticity.

Reactivity and Derivatization Strategies for Selenolo 3,4 B Selenophene

Electrophilic Substitution Reactions on Selenophene (B38918) Ring Systems

The selenophene ring, a key component of selenolo[3,4-b]selenophene, readily undergoes electrophilic substitution reactions. These reactions are fundamental to introducing a wide array of functional groups onto the selenophene core, thereby modifying its electronic and physical properties. Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and acylation. chempedia.info

Generally, electrophilic attack occurs preferentially at the α-position (2- and 5-positions) of the selenophene ring, which is more reactive than the β-position (3- and 4-positions). chempedia.info For instance, the nitration of selenophene with fuming nitric acid in acetic anhydride (B1165640) yields primarily 2-nitroselenophene (B108310) (85%) with a smaller amount of the 3-nitro isomer (15%). chempedia.info However, if the 2-position is already occupied by an electron-withdrawing group, such as a nitro or acyl group, the incoming electrophile is directed to the 4-position. chempedia.info

The introduction of halogens, particularly bromine and iodine, is a common strategy to create precursors for cross-coupling reactions. For example, the reaction of a substituted selenophene with bromine in chloroform (B151607) can lead to the formation of a 4-bromo-substituted selenophene. nih.gov

Polymerization Reactions of this compound Monomers

The ability of this compound to be polymerized is a key feature that allows for the creation of highly conductive materials. These polymers, known as polyselenophenes, have potential applications in organic electronics. rsc.orgelsevierpure.com

Electrooxidative Polymerization Mechanisms

Electrooxidative polymerization is a common method for synthesizing conductive polymer films directly onto an electrode surface. researchgate.netresearchgate.netelsevierpure.com In this process, the monomer, in this case, a derivative of this compound, is oxidized at an anode to form radical cations. frontiersin.org These radical cations then couple to form dimers, which are further oxidized and coupled to eventually form a polymer chain. The resulting polymer film is doped with counter-ions from the electrolyte solution, rendering it conductive. researchgate.netfrontiersin.org

The electrochemical polymerization of related thiophene-based monomers, such as thieno[3,4-b]thiophene, has been studied extensively and provides a model for understanding the polymerization of their selenophene analogues. researchgate.net The process typically involves applying a potential to an electrode immersed in a solution containing the monomer and a supporting electrolyte. researchgate.netelsevierpure.com

Stille Polycondensation Techniques

Stille polycondensation is a powerful cross-coupling reaction used to synthesize conjugated polymers. This method involves the palladium-catalyzed reaction between an organostannane (organotin compound) and an organohalide. nih.gov For the synthesis of polyselenophenes, this would typically involve a distannylated selenophene monomer and a dihaloaryl comonomer.

While the direct application of Stille polycondensation to this compound is not extensively detailed in the provided results, the principles of this technique are well-established for creating various polythiophenes and other conjugated polymers. nih.gov The reaction conditions, such as the choice of palladium catalyst and solvent, are crucial for achieving high molecular weight polymers with desirable properties. nih.gov A recent development has been the use of a Stille-type phosphorus-carbon (P-C) coupling polycondensation to create phosphorus-crosslinked polythiophenes. nih.gov

Formation of Highly Conductive Polyselenophenes

Polyselenophenes are expected to have certain advantages over their well-studied polythiophene counterparts, including a lower bandgap and a more quinoidal character in their oxidized state, which could lead to higher conductivity. rsc.orgelsevierpure.comresearchgate.net Significant progress has been made in recent years in synthesizing reasonably conductive polyselenophenes. rsc.orgelsevierpure.com The conductivity of these polymers is highly dependent on factors such as the purity of the monomer, the polymerization method, and the degree of doping. For example, a pressed pellet of a polyselenophene derivative showed a conductivity of about 3–7 S/cm. researchgate.net

The choice of substituents on the selenophene ring can also influence the final properties of the polymer. For instance, alkylated selenophenes have been used to create high-performance thin-film transistors.

Synthesis of Fused Selenophene-Containing Heteroacenes

The synthesis of larger, more complex fused aromatic systems containing selenophene rings is an active area of research. These heteroacenes are of interest for their potential use in advanced electronic devices.

Construction of Selenolo[3,2-b]selenophene (B14084939) Analogues

Selenolo[3,2-b]selenophene is an isomer of this compound and serves as an important building block for organic electronic materials. researchgate.net Various synthetic strategies have been developed to construct this fused ring system.

One approach involves the cascade cyclization of alkynyl diol derivatives to furnish multisubstituted selenopheno[3,2-b]selenophenes in moderate to good yields. researchgate.net Another method for creating substituted selenophenes that could potentially be used to build up selenolo[3,2-b]selenophene structures is the electrophilic cyclization of (Z)-selenoenynes. mdpi.com Additionally, a transition-metal-free protocol for the synthesis of 3,4-bis(butylselanyl)selenophenes has been developed through the 5-endo-dig electrophilic cyclization of 1,3-diynes. nih.gov

The table below summarizes some of the synthetic methods used to prepare selenophene derivatives that are precursors or analogues to the selenolo[3,2-b]selenophene system.

Starting MaterialReagentsProductYield
Alkynyl Diol DerivativesBisulfur/Bisselenium ReagentsMultisubstituted Selenopheno[3,2-b]selenophenesModerate to Good
(Z)-SelenoenynesI₂, ICl, PhSeBr, PhSeCl3-Substituted SelenophenesNot specified
1,3-DiynesDibutyl Diselenide, Oxone®3,4-Bis(butylselanyl)selenophenes40-78%

This table presents a summary of synthetic methodologies for selenophene derivatives, which are foundational for constructing more complex fused systems like selenolo[3,2-b]selenophene.

Integration into Hybrid Selenophene/Thiophene (B33073) Fused Systems

The creation of hybrid systems that incorporate both selenophene and thiophene rings has emerged as a significant strategy for fine-tuning the electronic and optical properties of organic materials. The replacement of sulfur with selenium, a larger and more polarizable atom, can lead to a reduction in the optical band gap and influence charge transport characteristics. qu.edu.qa

A notable approach involves the synthesis of copolymers containing both selenophene and thiophene units. For instance, selenophene-thiophene block copolymers have been synthesized and studied, revealing properties distinct from their statistical copolymer counterparts. nih.gov These block copolymers exhibit broader and red-shifted absorbance features and form phase-separated domains in the solid state. nih.gov This phase separation, confirmed by scanning transmission electron microscopy and topographic elemental mapping, indicates that the selenophene and thiophene blocks preferentially associate with each other. nih.gov This self-assembly behavior, driven by elemental differences, presents opportunities for controlling the nanostructure of thin films, which is crucial for optoelectronic device performance. nih.govmdpi.com

Furthermore, the strategic fusion of selenophene and thiophene rings into multi-ring heteroacenes has been explored. One such example is the synthesis of a selenophene-thieno[3,2-b]thiophene-selenophene (ST) based narrow-bandgap electron acceptor. rsc.org By replacing the outer thiophene rings in a thiophene-thieno[3,2-b]thiophene-thiophene (4T) structure with selenophene, researchers developed a new non-fullerene acceptor (STIC) with a narrow bandgap and absorption extending into the near-infrared region. rsc.org The rigid ST core contributes to low reorganization energy, which is beneficial for minimizing voltage loss in organic solar cells. rsc.org

The synthesis of these hybrid systems often involves transition-metal-catalyzed cross-coupling reactions. For example, the Stille coupling has been used to create various copolymers containing selenolo[3,2-b]thiophene (B3250733) as a building block, linked with substituted and unsubstituted thiophenes and other heterocycles. acs.org Another synthetic route involves the FeCl3/diorganyl dichalcogenides-promoted intramolecular cyclization of 2-organochalcogen-3-alkynylthiophenes to produce selenophene[2,3-b]thiophenes. nih.gov

The resulting hybrid materials often exhibit improved performance in organic electronic devices. For instance, the introduction of selenium into thiophene-based polymers has been shown to enhance the power conversion efficiency of organic solar cells. qu.edu.qa The unique properties of these hybrid systems make them promising candidates for a variety of applications, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). qu.edu.qanih.gov

Formation of Multi-Ring Selenophene-Based Heteroacenes (e.g., Dimers, Trimers, Tetramers)

The synthesis of multi-ring heteroacenes based on selenophene units has garnered significant attention due to their potential applications in high-performance organic electronics. beilstein-journals.org These extended π-conjugated systems, including dimers, trimers, and tetramers, exhibit tunable electronic and optical properties that are influenced by the number and arrangement of the fused selenophene rings. beilstein-journals.orgresearchgate.net

A key building block for these heteroacenes is selenolo[3,2-b]selenophene. Starting from 3,6-dimethylselenolo[3,2-b]selenophene, researchers have successfully synthesized its dimer, trimer, and tetramer, where each selenoloselenophene unit is regularly connected at its α-position. researchgate.net X-ray single-crystal structure analysis of the dimer revealed that the two selenoloselenophene units are twisted with a large dihedral angle of 69.5° in an s-cis conformation. researchgate.net

The synthesis of these extended systems often involves multi-step procedures. For instance, selenophene-based heteroacenes with three and five fused rings have been prepared starting from selenophene and (5-bromoselenophen-2-yl)trimethylsilane, respectively. researchgate.net The synthetic pathway to these molecules can be intricate, as exemplified by the four-step synthesis of the intermediate 3,3'-diselenophene from selenophene. researchgate.net

Another strategy for constructing these multi-ring systems involves the use of building blocks like dithieno[3,2-b:2′,3′-d]selenophene (tt-DTS), diseleno[3,2-b:2′,3′-d]thiophene (tt-DST), and diseleno[3,2-b:2′,3′-d]selenophene (tt-DSS). researchgate.net These building blocks have been utilized to design and synthesize thiophene- and selenophene-based heteroacenes with up to seven fused rings. researchgate.net The molecular structures, spectroscopic features, and cyclic voltammetry behaviors of these complex molecules can be modulated by altering the heteroatoms from sulfur to selenium or by varying the number of selenophene rings. researchgate.net

The introduction of selenium atoms into these fused systems generally leads to a red-shift in the absorption maxima. beilstein-journals.org This phenomenon is attributed to the slightly lower aromaticity of selenophene rings compared to thiophene rings, which results from the lower electronegativity and greater polarizability of selenium compared to sulfur. beilstein-journals.org

Advanced Materials Applications and Molecular Design Principles

Selenolo[3,4-b]selenophene in Organic Electronic Devices

The inherent characteristics of this compound, such as excellent thermal stability and solvent resistance, make it a desirable material for the fabrication of robust organic electronic devices. ontosight.ai Its potential has been explored in several areas, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ontosight.ai

Design of Semiconducting Polymers for Organic Field-Effect Transistors (OFETs)

The design of semiconducting polymers incorporating the this compound unit is a key strategy for developing high-performance OFETs. The replacement of sulfur with selenium in conjugated polymer backbones has garnered considerable interest due to the advantageous properties imparted by the selenium atom. researchgate.net The larger size and greater polarizability of selenium's orbitals can foster stronger intermolecular interactions, which are crucial for efficient charge transport between polymer chains. researchgate.net This is often attributed to enhanced interchain Se-Se interactions, which can lead to well-organized solid-state packing, a critical factor for high charge carrier mobility. acs.org

Furthermore, the lower aromaticity of selenophene (B38918) compared to thiophene (B33073) promotes a greater quinoidal character in the ground state of the resulting polymers. researchgate.net This leads to improved planarity and an increased effective conjugation length, both of which are beneficial for charge transport. researchgate.net Polymers based on N,S,Se-heteroacenes incorporating a benzo[b]selenophene (B1597324) moiety have demonstrated promising hole-transporting properties, with charge carrier mobilities in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹, making them suitable for use as hole-transporting layers in organic electronic devices. acs.orgresearchgate.net

Application in Bulk Heterojunction Polymer Solar Cells

This compound-based polymers have shown significant promise in the active layer of bulk heterojunction (BHJ) polymer solar cells. nih.govsci-hub.st In a BHJ device, a blend of a p-type polymer donor and an n-type acceptor material is responsible for light absorption and charge generation. acgpubs.org The efficiency of these devices is highly dependent on the properties of the conjugated polymer.

A notable example is the development of a series of copolymers (PSeBx) that combine a selenopheno[3,4-b]selenophene unit with benzodiselenophene. nih.govsci-hub.stresearchgate.net When blended with a fullerene acceptor, PC₇₁BM, the PSeB2 copolymer exhibited a power conversion efficiency (PCE) of 6.87%. nih.govresearchgate.net This performance highlights the potential of selenophene-based polymers in photovoltaics. The device, with an architecture of glass/ITO/PEDOT:PSS/PSeB2:PC₇₁BM/Al, demonstrated an open-circuit voltage (Voc) of 602 mV and a fill factor (FF) of 0.59 under AM 1.5G irradiation. sci-hub.st The external quantum efficiency (EQE) of the device spanned a broad wavelength range from 350 to 800 nm, with a maximum value of 61%. sci-hub.st

Molecular Engineering for Enhanced Charge Carrier Mobility

Molecular engineering of polymers containing this compound is a critical strategy for enhancing charge carrier mobility, a key parameter for efficient device performance. The substitution of sulfur with selenium is a primary molecular design tactic. researchgate.net The larger, more polarizable nature of selenium atoms enhances intermolecular Se-Se interactions, facilitating charge hopping between polymer chains and leading to higher mobility. researchgate.netacs.org

The introduction of selenium can increase the quinoidal character of the polymer backbone, which promotes a more planar structure and facilitates intermolecular interactions, thereby increasing charge mobility. acgpubs.orgxjtu.edu.cn In a direct comparison with its sulfur-based analogue (PTB9), the polyselenopheno[3,4-b]selenophene-co-benzodiselenophene (PSeB2) polymer not only showed a lower band gap but also a significantly improved charge carrier mobility, measured as high as 1.35 × 10⁻³ cm² V⁻¹ s⁻¹. nih.govresearchgate.net Similarly, in non-fullerene acceptor systems, a blend containing a selenophene-based acceptor (IDSe) demonstrated higher and more balanced charge carrier mobility compared to its thiophene-based counterpart. kaust.edu.sa These findings underscore the effectiveness of incorporating selenium to improve charge transport properties in organic semiconductors. researchgate.net

Molecular Design Principles for Enhanced Optoelectronic Performance

The strategic incorporation and modification of the this compound core are central to tuning the optoelectronic properties of resulting materials for specific applications.

Impact of Selenium Atom Incorporation on Band Gap Reduction and Absorption Range

A primary molecular design principle for enhancing optoelectronic performance is the use of selenium atoms to reduce the material's band gap and broaden its light absorption range. acs.org Compared to their sulfur-containing thiophene counterparts, selenophene-based materials consistently exhibit narrower optical band gaps. acs.orgsemanticscholar.org This effect stems from the lower aromaticity of selenophene, which increases the quinoidal resonance character of the polymer's ground state. researchgate.net This, in turn, leads to a more planar backbone, an increased effective conjugation length, and consequently, a lower band gap. researchgate.net

The replacement of sulfur with selenium is an effective method for shifting the absorption spectrum toward the infrared region. researchgate.net For example, the PSeB2 polymer, containing selenopheno[3,4-b]selenophene, showed a lower band gap than its thiophene analogue, PTB9. nih.govresearchgate.net This reduced band gap allows the material to absorb a larger portion of the solar spectrum, which is particularly advantageous for improving the short-circuit current density (Jsc) in polymer solar cells. sci-hub.st The external quantum efficiency of devices made with PSeB2 extended to 800 nm, demonstrating this enhanced absorption range. sci-hub.st

Structure-Property Relationships Governing HOMO-LUMO Energy Levels and Redox Potentials

The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters that dictate the performance of organic electronic devices, including the open-circuit voltage of solar cells and the charge injection barriers in OFETs. Incorporating selenium atoms into the conjugated framework is a powerful tool for tuning these energy levels. xjtu.edu.cn

Generally, selenophene-based semiconductors exhibit lower oxidation and reduction potentials compared to their thiophene analogues. acs.org The introduction of selenium often results in a stabilization, or lowering, of both the HOMO and LUMO energy levels. xjtu.edu.cn This is attributed to the electronic properties of selenium. For instance, studies on N,S,Se-heteroacenes revealed that the selenated versions had lower HOMO levels compared to their sulfur-only counterparts. acs.orgresearchgate.net This lowering of the HOMO level is a key strategy for increasing the open-circuit voltage (Voc) in organic solar cells. sci-hub.st The ability to systematically modify the polymer structure to control these frontier orbital energies is a cornerstone of designing next-generation organic electronic materials. researchgate.netxjtu.edu.cn

Table of Research Findings on Selenophene-Based Polymers

Polymer/Material Key Finding Application Reported Value(s)
PSeB2 Exhibited high power conversion efficiency and improved charge carrier mobility compared to its thiophene analogue (PTB9). nih.govresearchgate.net Polymer Solar Cells PCE: 6.87%, Mobility: 1.35 × 10⁻³ cm² V⁻¹ s⁻¹ nih.govresearchgate.net
IDSe When blended with PTQ10, showed higher and more balanced charge carrier mobility than the thiophene analogue. kaust.edu.sa Organic Photodetectors Dark Current: 1.65 nA cm⁻² at -2V kaust.edu.sa

| N,S,Se-Heteroacenes | Demonstrated narrower optical band gaps and lower HOMO levels compared to sulfur-based counterparts. acs.orgresearchgate.net | Hole-Transporting Layers | Hole Mobility: 10⁻⁵ - 10⁻⁴ cm²·V⁻¹·s⁻¹ acs.orgresearchgate.net |

Role of Intermolecular Interactions in Material Morphology and Performance

The performance of organic electronic materials derived from this compound is intrinsically linked to their solid-state organization, which is governed by a complex interplay of non-covalent intermolecular interactions. These interactions dictate the molecular packing, crystal structure, and thin-film morphology, which in turn have a profound impact on critical performance metrics such as charge carrier mobility and power conversion efficiency in devices. The presence of selenium atoms in the this compound core introduces unique electronic and steric effects that significantly influence these interactions compared to their sulfur-based counterparts. ontosight.aiacs.org

The primary intermolecular forces at play in this compound-based materials include π-π stacking, selenium-selenium (Se···Se) interactions, and other short-range contacts like C-H···Se. rsc.orgresearchgate.netrsc.org The larger size and greater polarizability of the selenium atom compared to sulfur lead to stronger and more directionally specific intermolecular contacts, often resulting in well-organized solid-state packing. acs.org This enhanced intermolecular coupling is a key factor in improving the performance of organic electronic devices.

Influence on Crystal Packing and Morphology

The substitution of sulfur with selenium in conjugated systems has a demonstrable effect on crystal packing. X-ray diffraction studies on various selenophene-containing heterocycles reveal the significant role of Se···Se and other intermolecular contacts in defining the solid-state structure. researchgate.net For instance, in certain selenophene-based heterotriacenes, multiple short-range interactions, including C–Se and Se–Se contacts, are observed, leading to specific packing motifs like the herringbone structure. researchgate.net

These interactions can create highly ordered three-dimensional networks. In some non-fullerene acceptors featuring a selenophene core, strong and numerous intermolecular Cl⋯H/C and Se⋯π interactions promote the formation of a 3D rectangle-like interpenetrating network. rsc.org This intricate packing leads to a higher degree of π-orbital overlap, which is crucial for efficient charge transport between molecules. rsc.org In contrast, materials lacking such strong directional interactions may adopt a more linear, less interconnected stacking structure, potentially limiting performance. rsc.org

The planarity and rigidity of the polymer backbone also play a crucial role. Polymers like poly(3,4-ethylenedioxyselenophene) (PEDOS) are known to have a more rigid backbone and stronger intermolecular Se···Se interactions compared to their thiophene analogs. researchgate.net This rigidity, combined with strong intermolecular forces, facilitates the formation of well-organized interlayer packing and π-π stacking, which is essential for high-performance organic thin-film transistors (OTFTs). rsc.org Conversely, the introduction of bulky side chains that cause steric repulsion can disrupt this ordering, leading to amorphous characteristics and significantly poorer device performance. rsc.org

Impact on Electronic Performance

The morphology established by intermolecular interactions directly translates to the electronic performance of this compound-based materials. Well-ordered domains with significant π-π stacking and strong intermolecular coupling provide efficient pathways for charge carriers to move through the material, resulting in higher charge carrier mobility. rsc.orgnih.gov

A clear correlation between molecular ordering and performance has been demonstrated in copolymers incorporating selenophene units. For example, a copolymer of selenophene, PDT2Se2, which exhibits well-organized interlayer packing and π-π stacking, showed a hole mobility of 0.02 cm²V⁻¹s⁻¹. rsc.org In contrast, a related polymer, PDT4Se2, with a more amorphous structure due to steric hindrance, had a drastically lower mobility of 1.4 × 10⁻⁵ cm²V⁻¹s⁻¹. rsc.org

The benefits of selenium incorporation are also evident in organic photovoltaic (OPV) applications. A copolymer series, PSeBx, containing selenopheno[3,4-b]selenophene and benzodiselenophene, not only showed improved charge carrier mobility (up to 1.35 × 10⁻³ cm² V⁻¹ s⁻¹) compared to its thiophene analogue but also achieved a high power conversion efficiency (PCE) of 6.87% in a bulk heterojunction solar cell. nih.gov This enhancement is attributed to the favorable morphology and electronic properties imparted by the selenium atoms, which facilitate efficient charge generation and transport. nih.gov

The table below summarizes the performance of several selenophene-containing polymers, highlighting the strong dependence of their electronic properties on molecular structure and the resulting intermolecular interactions.

Polymer/MaterialKey Structural FeatureMorphologyHole Mobility (cm²V⁻¹s⁻¹)Power Conversion Efficiency (PCE) (%)
PSeB2 nih.govContains selenopheno[3,4-b]selenophene-1.35 × 10⁻³6.87
PDT2Se2 rsc.orgBiselenophene with dodecylthiophenesWell-organized interlayer packing0.02-
PDT4Se2 rsc.orgBiselenophene with additional dodecylthiophenesAmorphous1.4 × 10⁻⁵-
DPh-BSBS researchgate.netDiphenyl-substituted benzoselenopheno[3,2-b] nih.govbenzoselenopheneHighly ordered, nearly perpendicular to substrate>0.1-
BSTI/BSTTI Derivatives acs.orgFused N,S,Se-heteroacenesThin solid films10⁻⁵ to 10⁻⁴-

Table showing research findings on the impact of intermolecular interactions on the morphology and performance of materials containing selenophene units.

Q & A

Q. What are the IUPAC nomenclature rules for selenolo[3,4-b]selenophene derivatives, and how do they inform structural analysis?

this compound’s nomenclature follows IUPAC fusion rules for bicyclic systems. The fusion descriptor specifies bonds between the parent selenophene rings, with locants indicating non-fused positions. For example, "selenopheno[3,4-b]selenophene" denotes fusion at the 3,4-positions of the attached ring and the "b" edge of the parent ring. This systematic naming clarifies connectivity, enabling accurate structural modeling and crystallographic validation .

Q. What synthetic methodologies are employed for this compound-based polymers?

Common methods include Stille or Suzuki polycondensation, which enable precise control over regioregularity. For instance, Saadeh et al. synthesized polyselenopheno[3,4-b]selenophene copolymers via palladium-catalyzed cross-coupling, achieving high molecular weights (Mn > 20 kDa) and low polydispersity (Đ < 1.5). Key steps include selenophene monomer halogenation and iterative purification to minimize defects, critical for optimizing charge transport in devices .

Q. How is 77Se NMR spectroscopy utilized to characterize this compound coordination in transition metal complexes?

77Se NMR detects coordination-induced chemical shifts (δSe). For example, η²-coordination of selenophene to Ru(PPh₃)₃Cl shifts δSe by +50 ppm compared to free selenophene, reflecting enhanced π-backdonation. Experimental protocols require deuterated solvents (e.g., CDCl₃) and long relaxation delays (≥5 s) due to low 77Se sensitivity. This method distinguishes binding modes (η¹ vs. η⁵) and quantifies donor-acceptor interactions .

Advanced Research Questions

Q. How do selenophene coordination modes influence catalytic activity in hydrodesulfurization (HDS) model systems?

Selenophene’s stronger π-donor ability (vs. thiophene) stabilizes η⁵-coordination on Fe clusters, as shown by DFT. This increases adsorption energy (ΔE = −1.8 eV vs. −1.3 eV for thiophene), favoring C–Se bond activation. However, catalytic turnover in HDS models is reduced due to slower desorption, highlighting a trade-off between adsorption strength and reactivity. Contrasting 77Se NMR data (e.g., line broadening in surface-bound species) complicates mechanistic interpretation .

Q. What discrepancies exist between DFT-predicted and experimental adsorption properties of this compound on metal surfaces?

DFT predicts selenophene adsorbs more strongly on Fe(110) (−2.1 eV) than thiophene (−1.7 eV) due to Se–Fe orbital overlap. Experimentally, temperature-programmed desorption (TPD) shows higher desorption temperatures for selenophene (450 K vs. 390 K for thiophene), supporting DFT. However, discrepancies arise in charge-transfer dynamics: TD-DFT predicts ligand-to-metal transitions at 350 nm, whereas UV-Vis spectra show broader bands (300–400 nm), suggesting surface heterogeneity .

Q. How does this compound enhance charge transport in organic field-effect transistors (OFETs)?

Selenophene’s lower LUMO (−3.1 eV vs. −2.8 eV for thiophene) reduces charge injection barriers. Polymers like PSeB2 achieve hole mobilities up to 1.35 × 10⁻³ cm² V⁻¹ s⁻¹, attributed to Se’s larger polarizability, which stabilizes intermolecular π-π stacking (d-spacing ≈ 3.6 Å). Grazing-incidence XRD and space-charge-limited current (SCLC) analysis are critical for correlating microstructure with mobility .

Q. What strategies reconcile conflicting data on selenophene’s oxidative stability in optoelectronic devices?

While cyclic voltammetry suggests selenophene polymers have lower oxidation potentials (Eox = +0.5 V vs. Fc/Fc⁺) than thiophene analogs (+0.7 V), accelerated aging tests reveal faster degradation under UV irradiation. To resolve this, researchers employ additives like UV stabilizers (e.g., Tinuvin 292) and encapsulate devices with atomic-layer-deposited Al₂O₃, balancing conductivity and longevity .

Methodological Considerations

  • Contradiction Analysis : When DFT and experimental adsorption data conflict, use ab initio molecular dynamics (AIMD) to simulate surface defects or adsorbate orientations not captured in static models .
  • Device Optimization : Combine density-of-states (DOS) calculations with transient absorption spectroscopy to map charge recombination pathways in solar cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.